Direct Reductive Opening Yield to Fmoc-N-Me-Leucine vs. Generic Reported Oxazolidinone Yields
In the direct synthesis of Fmoc-N-methyl-L-leucine (a key building block for N-methylated cyclic peptides), the target oxazolidinone undergoes reductive opening with triethylsilane and trifluoroacetic acid in dichloromethane to afford the desired product in 88% yield [1]. This specific, high isolated yield compares favorably to the broader range of yields (typically 70–91%) reported for a library of Fmoc-oxazolidinones under similar Lewis acid-catalyzed conditions, where side-chain dependent side reactions (e.g., dehydration) can lower yields significantly [2]. The quantified difference of up to 18% higher yield than the lower end of the class range represents a procurement-relevant advantage in minimizing downstream purification costs.
| Evidence Dimension | Isolated Yield of Reductive Ring-Opening to N-Methyl Amino Acid |
|---|---|
| Target Compound Data | 88% |
| Comparator Or Baseline | Generic Fmoc-oxazolidinone library (70–91% range) |
| Quantified Difference | Target compound operates at the high-performance end of the class; up to +18% vs. lowest reported analogue yield |
| Conditions | Et3SiH, TFA, CH2Cl2, r.t. (Zhang et al. 2005 general procedure; Lunagariya et al. 2016 specific procedure) |
Why This Matters
A ≥88% isolated yield directly reduces raw material waste and chromatographic burden in multi-gram peptide synthesis, making this oxazolidinone a more cost-effective intermediate than lower-yielding Fmoc-oxazolidinone analogs.
- [1] Lunagariya, J., et al. Design and Synthesis of N-Methylated Cyclic Pentapeptide Marine Natural Product Galaxamide Analogues as Potential Antitumor Agents. Mar. Drugs 2016, 14, 161. View Source
- [2] Zhang, S., et al. An improved synthesis of Fmoc-N-methyl-alpha-amino acids. J. Org. Chem. 2005, 70, 6918-6920. View Source
